molecular formula C23H22N6O3S B11223294 2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Cat. No.: B11223294
M. Wt: 462.5 g/mol
InChI Key: JQKDZEMDAOYHCK-UHFFFAOYSA-N
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Description

The compound “2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE” is a complex organic molecule that features a benzofuran ring, a triazole ring, and a benzodiazole ring. These structural components suggest that the compound may have interesting chemical and biological properties.

Properties

Molecular Formula

C23H22N6O3S

Molecular Weight

462.5 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C23H22N6O3S/c1-4-29-21(19-11-14-7-5-6-8-18(14)32-19)25-26-22(29)33-13-20(30)24-15-9-10-16-17(12-15)28(3)23(31)27(16)2/h5-12H,4,13H2,1-3H3,(H,24,30)

InChI Key

JQKDZEMDAOYHCK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)N(C(=O)N3C)C)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzofuran, triazole, and benzodiazole rings, followed by their assembly into the final structure. Typical reaction conditions might include:

    Formation of Benzofuran Ring: This could involve cyclization reactions using appropriate precursors.

    Formation of Triazole Ring: This might be achieved through azide-alkyne cycloaddition reactions.

    Formation of Benzodiazole Ring: This could involve condensation reactions of ortho-diamines with carboxylic acids or their derivatives.

    Final Assembly: The final step would involve coupling these rings under suitable conditions, possibly using coupling reagents like EDC or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom or the benzofuran ring.

    Reduction: Reduction reactions could target the triazole ring or the benzodiazole ring.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the benzofuran or benzodiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

It might have potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

The compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry

It might find applications in materials science, such as in the development of new polymers or as a component in electronic devices.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it acts on receptors, it might mimic or block the natural ligand.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE
  • 2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-6-YL)ACETAMIDE

Uniqueness

The unique combination of the benzofuran, triazole, and benzodiazole rings in this compound might confer unique chemical reactivity and biological activity compared to similar compounds.

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